molecular formula C11H11NO2S3 B5818309 N-[3-(methylsulfanyl)phenyl]thiophene-2-sulfonamide

N-[3-(methylsulfanyl)phenyl]thiophene-2-sulfonamide

Cat. No.: B5818309
M. Wt: 285.4 g/mol
InChI Key: DDOHBLJYJCOEHB-UHFFFAOYSA-N
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Description

N-[3-(methylsulfanyl)phenyl]thiophene-2-sulfonamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(methylsulfanyl)phenyl]thiophene-2-sulfonamide can be achieved through various synthetic routes. One common method involves the direct synthesis of sulfonamides from thiols and amines. This process typically involves the oxidative coupling of thiols and amines, which are readily available and low-cost commodity chemicals . The reaction conditions often include the use of ammonium carbamate as the nitrogen source and methanol as the reaction medium .

Industrial Production Methods

In industrial settings, the production of sulfonamides, including this compound, is streamlined to ensure efficiency and cost-effectiveness. The oxidative coupling method mentioned above is favored due to its simplicity and reduced waste generation .

Chemical Reactions Analysis

Types of Reactions

N-[3-(methylsulfanyl)phenyl]thiophene-2-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted thiophene derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[3-(methylsulfanyl)phenyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in various biological processes. For example, it may act as an inhibitor of certain kinases or as a modulator of ion channels .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(methylsulfanyl)phenyl]thiophene-2-sulfonamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its methylsulfanyl group enhances its lipophilicity and potential interactions with biological targets .

Properties

IUPAC Name

N-(3-methylsulfanylphenyl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2S3/c1-15-10-5-2-4-9(8-10)12-17(13,14)11-6-3-7-16-11/h2-8,12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDOHBLJYJCOEHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NS(=O)(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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